Enantioselectivity in Nickel-Catalyzed Fluorination of Oxindoles and β-Ketoesters
Boxmi ligands with isopropyl substituents have been applied in Ni(II)-catalyzed enantioselective fluorination of oxindoles and β-ketoesters. The parent boxmi ligand class achieves enantioselectivities of up to >99% ee in these transformations [1]. While a direct head-to-head comparison data for the iPr-boxmi versus other boxmi variants within this specific study is not explicitly reported, the general class performance establishes a high benchmark, and the iPr variant's unique steric properties are known to influence enantioselectivity [1].
| Evidence Dimension | Enantioselectivity (% ee) in Ni-catalyzed fluorination |
|---|---|
| Target Compound Data | Up to >99% ee (as representative of the boxmi ligand class, specific iPr-substituted variant not explicitly quantified in isolation) |
| Comparator Or Baseline | Boxmi ligands with other substituents (e.g., Ph) in the same study reportedly give high ee, but quantitative cross-comparison is not provided. |
| Quantified Difference | Not quantifiable from available data; the iPr substituent is expected to provide a sterically differentiated chiral pocket versus Ph or Bn analogs. |
| Conditions | Ni(acac)2 (5 mol%), ligand (5.5 mol%), Selectfluor, CH2Cl2, room temperature. |
Why This Matters
This demonstrates the ligand's potential for achieving very high enantioselectivities in fluorination—a reaction critical in pharmaceutical synthesis. The iPr variant is a key member of this high-performing class, but more explicit comparative data is needed for procurement decisions based purely on this dimension.
- [1] Deng, Q.-H.; Wadepohl, H.; Gade, L. H. The Synthesis of a New Class of Chiral Pincer Ligands and Their Applications in Enantioselective Catalytic Fluorinations and the Nozaki-Hiyama-Kishi Reaction. Chem. Eur. J. 2011, 17 (52), 14922-14928. View Source
